Prostaglandin F2alpha alcohol

Descripción general

Descripción

El alcohol de prostaglandina F2.alfa, también conocido como dinoprost, es una prostaglandina que se produce de forma natural. Las prostaglandinas son un grupo de compuestos lipídicos fisiológicamente activos derivados de los ácidos grasos. El alcohol de prostaglandina F2.alfa desempeña un papel crucial en diversos procesos fisiológicos, incluida la regulación del sistema reproductivo femenino, la inflamación y las funciones cardiovasculares .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del alcohol de prostaglandina F2.alfa implica múltiples pasos, incluido el uso de biocatálisis y métodos quimioenzimáticos. Un enfoque implica el uso de la oxidación estereoespecífica catalizada por la monooxigenasa de Baeyer-Villiger y la reducción diastereoselectiva catalizada por la cetorreductasa para establecer las configuraciones estereoquímicas críticas . Otro método emplea una reacción de acoplamiento asimétrico cinético dinámico catalizado por Rh entre un cloruro de alilo bicíclico racèmico y ésteres borónicos alquenílicos .

Métodos de producción industrial: La producción industrial del alcohol de prostaglandina F2.alfa generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso está optimizado para un alto rendimiento y estereoespecificidad, asegurando la producción del compuesto en su configuración deseada .

Análisis De Reacciones Químicas

Table 1: Rh-Catalyzed Suzuki–Miyaura Coupling Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | Rhodium/(R)-BINAP complex |

| Substrate | Racemic bicyclic allyl chloride + Alkenyl boronic esters |

| Diastereoselectivity | >99% ee (single diastereoisomer) |

| Yield | 88% conversion (1:1 diastereomer ratio) |

| Key Stereocenters Set | C-8, C-12, C-13 |

This method enables scalable production of cyclopentane intermediates critical for PGF2α-OH derivatives.

Functionalization via Tsuji–Trost Alkylation

A Pd-catalyzed Tsuji–Trost reaction introduces malonate groups to the cyclopentane core:

-

Reaction Conditions :

Iodolactonization for Ring Closure

Iodolactonization forms the γ-lactone ring, a hallmark of PGF2α-OH analogs:

-

Mechanism :

-

Data :

Dehalogenation and Final Functionalization

Tributyltin hydride-mediated dehalogenation removes iodine from the lactone intermediate:

Biological Activity and Receptor Interactions

While not a direct chemical reaction, PGF2α-OH's weak agonism at prostaglandin receptors informs its reactivity:

-

Rat uterine contraction assays : EC₅₀ = 1.2 μM (vs. 0.03 μM for PGF2α) .

-

Ocular hypotensive effects mediated via FP receptor binding (disputed mechanism) .

Stability and Degradation Pathways

PGF2α-OH undergoes oxidation under physiological conditions:

Aplicaciones Científicas De Investigación

Clinical Applications

2.1 Obstetrics and Gynecology

PGF2α-OH plays a crucial role in obstetrics, particularly in inducing labor and managing postpartum hemorrhage. Synthetic analogs of PGF2α, including PGF2α-OH, are used to stimulate uterine contractions during labor.

- Case Study: A study demonstrated that administering PGF2α analogs significantly reduced the need for cesarean sections by effectively inducing labor in women with prolonged gestation .

2.2 Reproductive Health

The compound is involved in luteolysis, the process by which the corpus luteum regresses after ovulation. This action is essential for regulating the menstrual cycle and fertility.

- Data Table 1: Effects on Luteolysis

| Study Reference | Treatment | Effect on Luteal Regression |

|---|---|---|

| PGF2α-OH | Induces regression | |

| PGF2α | Promotes luteolysis |

2.3 Ocular Applications

PGF2α-OH has been studied for its ocular hypotensive properties, making it a candidate for treating glaucoma and other eye conditions.

- Research Insight: Preliminary studies suggest that PGF2α-OH can lower intraocular pressure effectively, although the specific receptors involved remain to be fully elucidated .

Pharmacological Properties

This compound exhibits several pharmacological properties that make it valuable in therapeutic contexts:

- Smooth Muscle Contraction: It regulates smooth muscle contraction, impacting various systems, including gastrointestinal and reproductive systems.

- Inflammatory Response: PGF2α-OH contributes to inflammation by promoting vasodilation and recruiting immune cells to sites of injury .

Research Applications

4.1 Experimental Studies

Research utilizing PGF2α-OH has provided insights into its biochemical pathways and effects on various tissues.

- Study Findings: In vitro studies have shown that PGF2α-OH influences cell signaling pathways related to inflammation and muscle contraction, indicating its potential as a therapeutic agent in inflammatory diseases .

4.2 Animal Models

Animal studies have been pivotal in understanding the effects of PGF2α-OH on physiological processes.

- Data Table 2: Animal Model Studies

| Animal Model | Dosage (mg/kg) | Observed Effects |

|---|---|---|

| Rat | 0.5 | Increased uterine contractions |

| Rabbit | 1.0 | Reduced intraocular pressure |

Mecanismo De Acción

El alcohol de prostaglandina F2.alfa ejerce sus efectos uniéndose al receptor de prostaglandina F2.alfa (receptor FP). Esta unión desencadena una cascada de eventos intracelulares, incluida la activación de la fosfolipasa C y la liberación de iones de calcio, lo que lleva a diversas respuestas fisiológicas como la luteólisis y el parto . El compuesto también interactúa con la oxitocina para formar un bucle de retroalimentación positivo, facilitando la degradación del cuerpo lúteo .

Compuestos similares:

Prostaglandina E2: Interviene en la inflamación y las respuestas inmunitarias.

Prostaglandina D2: Desempeña un papel en la broncoconstricción y la agregación plaquetaria.

Prostaglandina I2: Regula la homeostasis vascular e inhibe la agregación plaquetaria.

Tromboxano A2: Promueve la agregación plaquetaria y la vasoconstricción.

Singularidad: El alcohol de prostaglandina F2.alfa es único en su papel específico en el sistema reproductivo femenino, particularmente en la inducción del parto y la luteólisis . Su capacidad de interactuar con el receptor FP y formar un bucle de retroalimentación positivo con la oxitocina lo diferencia de otras prostaglandinas .

Comparación Con Compuestos Similares

Prostaglandin E2: Involved in inflammation and immune responses.

Prostaglandin D2: Plays a role in bronchoconstriction and platelet aggregation.

Prostaglandin I2: Regulates vascular homeostasis and inhibits platelet aggregation.

Thromboxane A2: Promotes platelet aggregation and vasoconstriction.

Uniqueness: Prostaglandin F2.alpha. Alcohol is unique in its specific role in the female reproductive system, particularly in inducing labor and luteolysis . Its ability to interact with the FP receptor and form a positive feedback loop with oxytocin sets it apart from other prostaglandins .

Actividad Biológica

Prostaglandin F2alpha alcohol (PGF2α alcohol) is a derivative of prostaglandin F2alpha, a bioactive lipid involved in various physiological processes. This article explores the biological activity of PGF2α alcohol, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

Overview of this compound

Chemical Properties :

- Molecular Formula : C20H34O5

- Molecular Weight : 362.49 g/mol

- CAS Number : 38562-01-5

- Solubility : Soluble in DMSO and ethanol .

PGF2α alcohol acts as a potent agonist for prostaglandin receptors, particularly influencing smooth muscle contraction and vascular responses.

PGF2α alcohol exhibits its biological activity through several mechanisms:

- Receptor Agonism : It binds to prostanoid receptors (specifically FP receptors), leading to various physiological responses, including vasoconstriction and modulation of inflammatory processes .

- Vasoconstriction : As a potent vasoconstrictor, PGF2α alcohol induces increased vascular tone, which can affect blood pressure and tissue perfusion .

- Luteolytic Activity : PGF2α alcohol plays a critical role in reproductive physiology by inducing luteolysis in the corpus luteum, which is essential for the regulation of the estrous cycle in females .

1. Cardiovascular System

Research indicates that PGF2α alcohol can induce cardiac myocyte hypertrophy both in vitro and in vivo, suggesting its role in cardiac remodeling processes .

2. Gastrointestinal System

A study highlighted that chronic alcohol misuse significantly reduces the synthesis of prostaglandins, including PGF2α, in gastric mucosa. This reduction was associated with increased gastric mucosal injury, indicating that PGF2α plays a protective role against gastric damage .

3. Reproductive Health

PGF2α alcohol is utilized in veterinary medicine to synchronize estrus and induce parturition due to its luteolytic properties. Its administration can lead to effective management of reproductive cycles in livestock .

Case Studies and Experimental Data

-

Gastric Mucosal Injury : A study involving alcoholic patients showed a significant decrease in PGF2α synthesis (42%) compared to non-alcoholic subjects. This reduction correlates with increased gastric injury, emphasizing the protective role of PGF2α against mucosal damage .

Group PGF2α Synthesis Reduction Alcoholic Patients 42% Non-Alcoholic Patients Normal Levels - Cardiac Hypertrophy : In vitro studies demonstrated that PGF2α alcohol induces hypertrophy in cardiac myocytes, which may contribute to cardiac growth during pathological conditions .

- Luteolysis Induction : PGF2α alcohol has been shown to effectively induce luteolysis in animal models, confirming its utility in reproductive management .

Propiedades

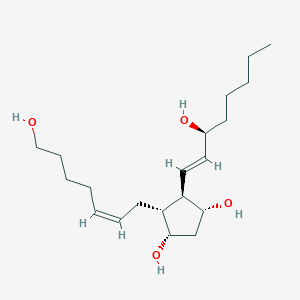

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXRFWLQYXAPC-LFZNYWNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.